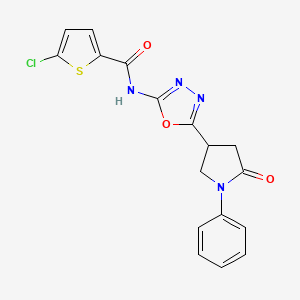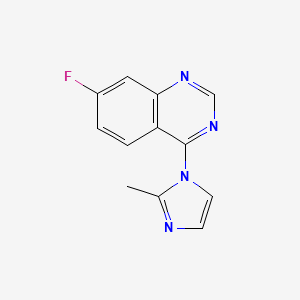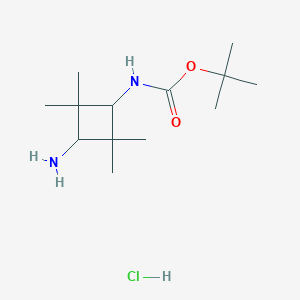
5-chloro-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-chloro-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a synthetic molecule that appears to be designed for biological activity, given the presence of multiple functional groups known to interact with biological systems. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the 5-chloro-2-hydroxyphenyl group and the thiophene moiety are present in related compounds that have been synthesized for their potential antioxidant and antitubercular activities .
Synthesis Analysis
The synthesis of related compounds involves the formation of pyrrolidine derivatives with various substituents, as described in the first paper . These derivatives are synthesized by introducing different functional groups to the benzene ring and coupling with hydrazide derivatives bearing heterocyclic moieties. The second paper outlines the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which shares the thiophene moiety with the compound . The synthesis involves the oxidation of aldehydes followed by coupling with amines . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been characterized using NMR and mass spectral analysis . Additionally, X-ray diffraction analysis data has been used to unambiguously assign the structure of a related compound . These techniques would likely be applicable for determining the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the use of sodium chlorite and hydrogen peroxide for oxidation, and the use of carbodiimide hydrochloride and hydroxybenzotriazole for coupling reactions . These reactions are crucial for building the complex structures seen in these molecules and could be relevant for the synthesis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly provided, but based on the related compounds, we can infer that the presence of various functional groups would impart certain solubility characteristics, reactivity, and possibly antioxidant activity . The antioxidant activity of similar compounds has been evaluated using the DPPH radical scavenging method and reducing power assay, indicating that these methods could be used to assess the antioxidant potential of the compound .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds related to 5-chloro-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide have been explored for their antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole, similar in structure, have shown significant antibacterial and moderate antifungal activities, suggesting potential as antimicrobial agents (Chawla et al., 2010). Similarly, another study synthesized related compounds exhibiting antibacterial and antifungal activities, further underscoring the antimicrobial potential of such chemicals (Babu et al., 2013).
Antioxidant Activity
Compounds structurally similar to this compound have also been studied for their antioxidant properties. Research involving analogs of this compound found several potent antioxidants, with some showing higher antioxidant activity than ascorbic acid, highlighting their potential in this field (Tumosienė et al., 2019).
Insecticidal and Antitubercular Activities
The insecticidal potential of analogs containing 1,3,4-oxadiazole rings has been demonstrated, with some compounds showing high effectiveness against certain pests (Qi et al., 2014). Moreover, novel carboxamides with structural similarities have been evaluated for antitubercular activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis (Marvadi et al., 2020).
Cytotoxic and Anticancer Activities
Studies have also been conducted on the cytotoxic and anticancer properties of compounds related to this compound. For example, novel derivatives containing a 5-phenyl thiophene moiety exhibited anticancer properties, highlighting their potential in cancer research (Adimule et al., 2014). Additionally, thiophene-2-carboxamide derivatives were found to have inhibitory activity against multiple cell lines, suggesting their utility in developing anticancer drugs (Atta et al., 2021).
Wirkmechanismus
Target of Action
The primary target of the compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways . It catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex .
Mode of Action
The compound acts as a direct FXa inhibitor . It binds to the FXa enzyme, inhibiting its activity . The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
Inhibition of FXa produces antithrombotic effects by decreasing the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .
Pharmacokinetics
The compound has been identified as having good oral bioavailability . This means it can be administered orally without the need for routine coagulation monitoring . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Result of Action
The compound’s action results in excellent in vivo antithrombotic activity . By inhibiting FXa, it decreases the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets . This leads to a decrease in thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors .
Action Environment
The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . The environment in which the compound acts can influence its action, efficacy, and stability.
Eigenschaften
IUPAC Name |
5-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3S/c18-13-7-6-12(26-13)15(24)19-17-21-20-16(25-17)10-8-14(23)22(9-10)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALWLWXCCUZOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3016955.png)
![N-(4-butylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3016956.png)

![[1-(4-Methoxyphenyl)cyclopropyl]methanamine](/img/structure/B3016959.png)


![16-Cyclohexyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B3016965.png)
![methyl 4-(2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B3016967.png)

![2-[(2-piperidino-1,3-thiazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3016970.png)